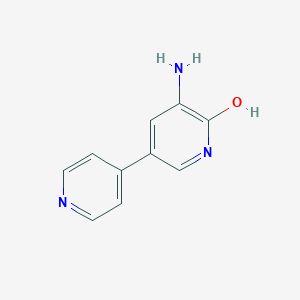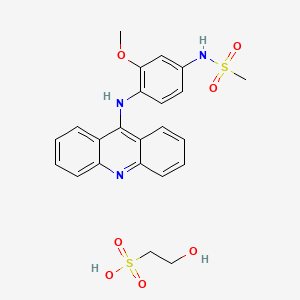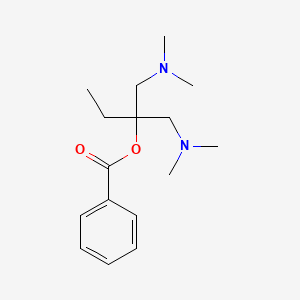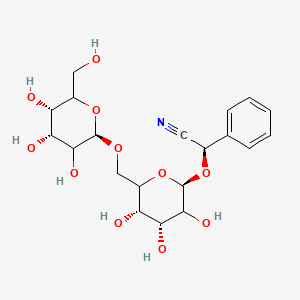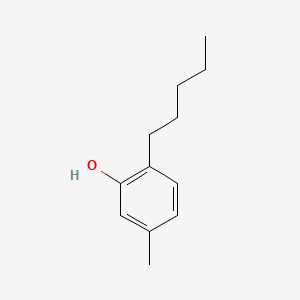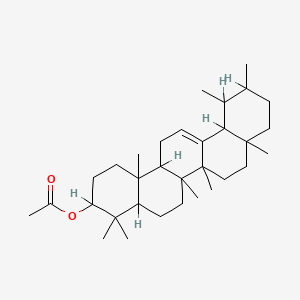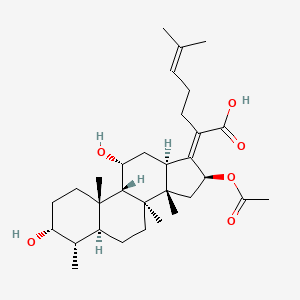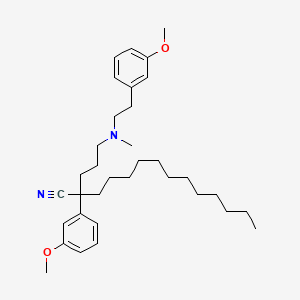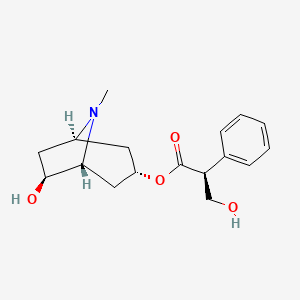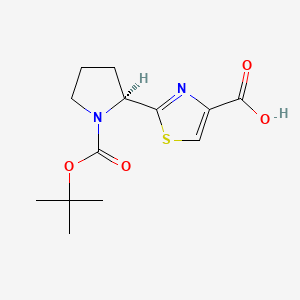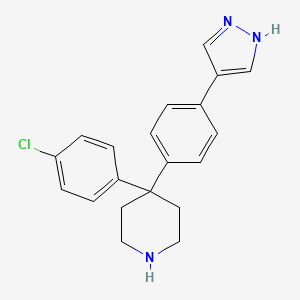
AT7867
Overview
Description
AT7867 is a potent and orally bioavailable inhibitor of serine/threonine kinase AKT and p70 S6 kinase. It has shown significant potential in inhibiting the growth of human tumor xenografts and inducing pharmacodynamic changes .
Mechanism of Action
Target of Action
AT7867 primarily targets the serine/threonine kinase AKT and the downstream kinase p70 S6 kinase (p70S6K), as well as protein kinase A . These targets play pivotal roles in signal transduction events involved in malignant transformation and chemoresistance .
Mode of Action
This compound interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation of downstream substrates of both AKT and p70S6K . This results in the inhibition of GSK3β and S6 ribosomal protein phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AKT/p70S6K pathway, which is involved in cell growth, proliferation, metabolism, and survival . By inhibiting this pathway, this compound can cause growth inhibition in a range of human cancer cell lines .
Result of Action
This compound’s action results in the induction of apoptosis in tumor cells . This is achieved by inhibiting the phosphorylation of downstream substrates of both AKT and p70S6K . In vivo studies have shown that this compound can inhibit human tumor growth in PTEN-deficient xenograft models .
Action Environment
The environment in which this compound acts can influence its efficacy and stability
Preparation Methods
The synthesis of AT7867 involves fragment-based lead discovery combined with structure-based drug design . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions that result in its potent inhibitory properties .
Chemical Reactions Analysis
AT7867 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for the compound’s stability and activity.
Substitution: Common reagents and conditions used in these reactions include ATP-competitive inhibitors and kinase inhibitors.
Scientific Research Applications
AT7867 has a wide range of scientific research applications, including:
Cancer Research: It has shown significant potential in inhibiting the growth of various human cancer cell lines, including glioblastoma, breast cancer, and colorectal cancer
Stem Cell Research: This compound promotes the differentiation of pancreatic progenitor cells derived from human induced pluripotent stem cells, leading to accelerated diabetes reversal in diabetic mice.
Signal Transduction Studies: The compound is used to study the PI3K/AKT pathway, which is involved in various cellular processes such as glucose metabolism, apoptosis, and cell differentiation.
Comparison with Similar Compounds
AT7867 is unique in its dual inhibition of both AKT and p70 S6 kinase, making it a potent anticancer agent . Similar compounds include:
MK-2206: Another AKT inhibitor with a different mechanism of action.
GSK690693: An inhibitor of AKT with similar properties but different selectivity.
Amitriptyline N-oxide: A kinase inhibitor that interacts with CYP27B1, affecting vitamin D activation.
This compound stands out due to its potent inhibitory effects on both AKT and p70 S6 kinase, making it a valuable tool in cancer research and other scientific applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOSYUFVYJEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457772 | |
| Record name | AT7867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857531-00-1 | |
| Record name | AT-7867 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857531001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT7867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AT-7867 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7YL2CE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AT7867?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT and its downstream kinase p70S6K. []
Q2: How does this compound's dual inhibition of AKT and p70S6K manifest at the cellular level?
A2: this compound effectively blocks the phosphorylation of GSK3β and S6 ribosomal protein, key downstream substrates of AKT and p70S6K, respectively. [] This inhibition disrupts crucial signaling pathways involved in cell survival, proliferation, and metabolism.
Q3: Besides AKT and p70S6K, are there other kinases targeted by this compound?
A3: Research has shown that this compound also inhibits protein kinase A and sphingosine kinase 1 (SphK1). [, ]
Q4: What is the significance of this compound's inhibition of SphK1?
A4: This inhibition, independent of AKT, leads to increased production of pro-apoptotic ceramide in cancer cells, contributing to this compound's anti-cancer activity. []
Q5: What are the downstream consequences of this compound-mediated AKT inhibition in cancer cells?
A5: this compound inhibits the phosphorylation of several AKT downstream targets, including pSer9 GSK-3β, pThr246 PRAS40, pSer127 YAP, and pSer235/236 S6RP, indicating a blockade of the AKT signaling pathway. [] This ultimately leads to cell cycle arrest, apoptosis, and reduced tumor growth. [, ]
Q6: Does this compound demonstrate any isoform specificity in its inhibition of AKT?
A6: Studies suggest that while this compound inhibits both AKT1 and AKT2, only AKT2 knockdown mimics the stabilizing effect of this compound on LDLR mRNA, highlighting a potential isoform-specific role in regulating LDLR expression. []
Q7: What is the molecular formula and weight of this compound?
A7: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, these can be easily deduced from its IUPAC name, 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine. The molecular formula is C20H21ClN4, and the molecular weight is 352.87 g/mol.
Q8: Is there any spectroscopic data available for this compound?
A8: The provided abstracts do not provide specific details about the spectroscopic characterization of this compound.
Q9: What types of in vitro assays have been used to investigate this compound's efficacy?
A9: Researchers have utilized various in vitro assays, including MTT assays, xCELLigence assays, colony formation assays, flow cytometry, immunofluorescence, and Western blot analysis to assess the impact of this compound on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , ]
Q10: What cancer cell lines have shown sensitivity to this compound in vitro?
A10: this compound has shown efficacy against a range of human cancer cell lines, including colorectal cancer (HT-29, HCT116, DLD-1), glioblastoma (U87MG), breast cancer (BT474), uterine sarcoma (MES-SA), and gastric cancer cells. [, , , , ]
Q11: Has this compound's anti-cancer activity been demonstrated in vivo?
A11: Yes, this compound has shown promising anti-tumor activity in vivo. In preclinical studies, it inhibited tumor growth in mouse xenograft models of human glioblastoma (U87MG), uterine sarcoma (MES-SA), breast cancer (BT474), and colorectal cancer (HT-29). [, , ]
Q12: Are there any biomarkers being investigated for predicting this compound efficacy?
A12: One study identified pThr246 PRAS40 as a potential pharmacodynamic biomarker for this compound inhibition using healthy volunteer hair follicles treated ex vivo. This assay is being utilized in clinical trials involving AKT inhibitors, including the MK2206 Phase I trial. []
Q13: How does this compound affect pancreatic progenitor (PP) cell differentiation?
A13: Studies have shown that this compound treatment significantly enhances PP cell differentiation in vitro, leading to a higher percentage of PDX1+NKX6.1+ and PDX1+GP2+ PP cells. [] This enhanced differentiation translated to faster reversal of hyperglycemia in diabetic mice transplanted with this compound-treated PPs. []
Q14: How is this compound administered in preclinical studies?
A14: Preclinical studies have primarily administered this compound via intraperitoneal injection or oral gavage. [, ]
Q15: What is known about the pharmacokinetic profile of this compound?
A15: Research indicates that this compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration in rats. [] Additionally, approximately 8.27% of an oral dose remains unabsorbed, with a bioavailability (F) of 70.8%. Interestingly, about 21.8% undergoes intestinal first-pass metabolism. []
Q16: Are there any significant toxicity concerns associated with this compound?
A16: While this compound demonstrates promising anti-cancer activity, some preclinical studies indicate potential toxicity issues, particularly poor tolerance in rat toxicology studies. []
Q17: What other AKT inhibitors are currently being investigated?
A17: Several other AKT inhibitors are currently being investigated preclinically and clinically. Some notable examples include MK-2206, triciribine, ARQ-092, AKT inhibitor VIII, perifosine, CCT128930, and GSK-690693. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
